REACTION_CXSMILES
|
C([O:5][C:6](=[O:24])[CH2:7][CH2:8][C:9]1[CH:22]=[CH:21][C:20]2[C:11](=[C:12]([NH2:23])[C:13]3[C:18]([N:19]=2)=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH:10]=1)(C)(C)C.[F:25][C:26]([F:31])([F:30])[C:27]([OH:29])=[O:28]>ClCCl.C(OCC)C>[NH2:23][C:12]1[C:13]2[C:18]([N:19]=[C:20]3[C:11]=1[CH:10]=[C:9]([CH2:8][CH2:7][C:6]([OH:24])=[O:5])[CH:22]=[CH:21]3)=[CH:17][CH:16]=[CH:15][CH:14]=2.[C:27]([OH:29])([C:26]([F:31])([F:30])[F:25])=[O:28]
|
Name
|
3-(9-Amino-acridin-2-yl)-propionic acid tert-butyl ester
|
Quantity
|
55 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CCC1=CC2=C(C3=CC=CC=C3N=C2C=C1)N)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight before evaporation of the solvent
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Co-evaporation with diethyl ether (3 times)
|
Type
|
CUSTOM
|
Details
|
afforded a yellow solid, which
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C2=CC=CC=C2N=C2C=CC(=CC12)CCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49 mg | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |